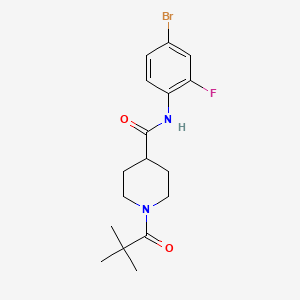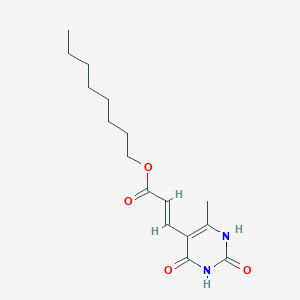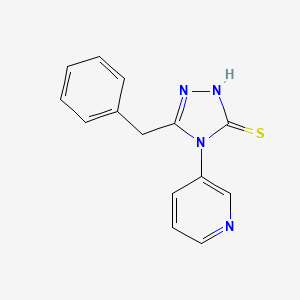
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as BF234, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes in the brain. This compound has also been shown to modulate the activity of voltage-gated sodium channels and GABA receptors, which are important targets for the treatment of various neurological disorders.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide acts as a selective and potent antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand for the receptor. This results in the inhibition of downstream signaling pathways that are involved in various physiological and pathological processes in the brain. This compound also modulates the activity of voltage-gated sodium channels and GABA receptors, which are important targets for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes in the brain. This compound is also easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has several potential future directions for scientific research. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, schizophrenia, epilepsy, and neuropathic pain. Another direction is to study its effects on other neurotransmitter systems and ion channels in the brain. Additionally, this compound could be modified to improve its solubility and pharmacokinetic properties, which could make it a more effective therapeutic agent.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrFN2O2/c1-17(2,3)16(23)21-8-6-11(7-9-21)15(22)20-14-5-4-12(18)10-13(14)19/h4-5,10-11H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCNZBSPWORSNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4837664.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4837665.png)

![2-[(3,3-dimethyl-2-oxobutyl)thio]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4837671.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4837678.png)
![N-[3-(dimethylamino)propyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4837680.png)
![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide](/img/structure/B4837684.png)
![ethyl 2-amino-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4837707.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4837717.png)
![1-(3-chlorophenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4837718.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(2-ethylphenyl)hydrazinecarbothioamide](/img/structure/B4837739.png)
![dimethyl 3-methyl-5-{[(2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonothioyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4837740.png)

![6-methyl-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4837742.png)
